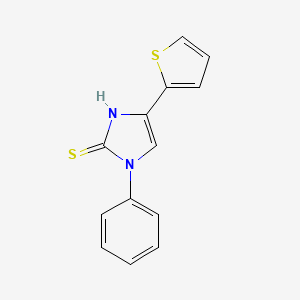

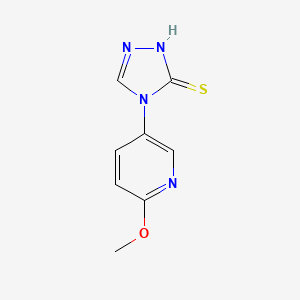

1-phenyl-4-thien-2-yl-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Organic Synthesis and Catalysis

1-Phenyl-1H-tetrazole-5-thiol, closely related to 1-phenyl-4-thien-2-yl-1H-imidazole-2-thiol, is used in the Markovnikov-selective formal hydroamination of styrenyl compounds, facilitated by catalytic amounts of Ga(OTf)3. This process leads to the formation of tetrazolothione moieties in an atom-economical manner (Savolainen, Han, & Wu, 2014).

2. Design of Competitive Inhibitors

1-(Thienylalkyl)imidazole-2(3H)-thiones, structurally similar to this compound, are noted as competitive inhibitors of dopamine beta-hydroxylase (DBH). These compounds demonstrate the utility of thiophene in designing potent competitive inhibitors of DBH (Mccarthy et al., 1990).

3. Photovoltaic and Photoelectrochemical Applications

Thieno[3,4-d]imidazole-based organic sensitizers, which include compounds structurally related to this compound, have been synthesized for use in photoelectrochemical cells. These sensitizers have been studied for their photophysical, electrochemical, and photovoltaic properties (Karthik, Kumar, Thomas, Li, & Ho, 2016).

4. Development of Multifunctional Materials

Compounds based on bisthienylethenes containing N,O-donor binding sites and 1H-imidazole moieties, similar in structure to this compound, have been developed as multifunctional materials. These include applications in slow magnetic relaxation and photochromic behavior, indicating potential in advanced material science (Cao, Wei, Li, & Gu, 2015).

5. Corrosion Inhibition

Imidazole derivatives, including those structurally similar to this compound, have been studied for their corrosion inhibition properties. These studies focus on their effectiveness in protecting materials like mild steel in corrosive environments (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name |

3-phenyl-5-thiophen-2-yl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S2/c16-13-14-11(12-7-4-8-17-12)9-15(13)10-5-2-1-3-6-10/h1-9H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNJLMSOHQHFTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333681 |

Source

|

| Record name | 3-phenyl-5-thiophen-2-yl-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49675274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

154548-79-5 |

Source

|

| Record name | 3-phenyl-5-thiophen-2-yl-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

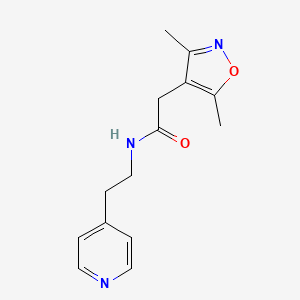

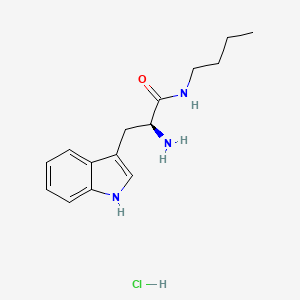

![N-methyl-N-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2839399.png)

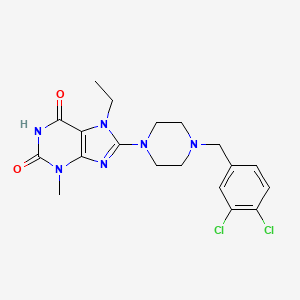

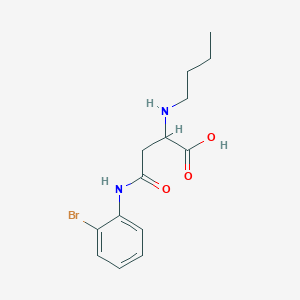

![1,3-dimethyl-2,4-dioxo-7-propyl-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2839407.png)

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2839413.png)

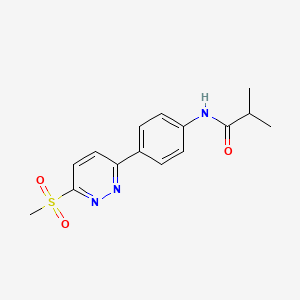

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2839419.png)